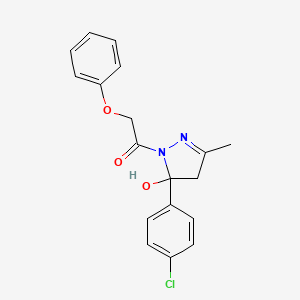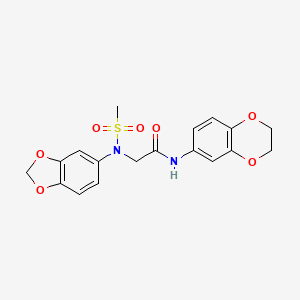
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazolone derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
Mécanisme D'action
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the development of pain, fever, and swelling. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing the inflammatory response. This compound also exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. It inhibits the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and neurodegenerative disorders. This compound has been shown to reduce the levels of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and can be synthesized using various methods. This compound has been extensively studied, and its pharmacological effects are well characterized. However, this compound also has some limitations. It is relatively unstable and can degrade over time. This compound also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
For the study of 5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol include investigating its potential use in the treatment of other diseases, its toxicity and safety in humans, and the development of more stable and water-soluble derivatives.
Méthodes De Synthèse
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of 4-chloroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with phenoxyacetic acid and hydrazine hydrate. Another method involves the reaction of 4-chloroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with phenoxyacetyl chloride and hydrazine hydrate. The final product is obtained by recrystallization from ethanol.
Propriétés
IUPAC Name |
1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-13-11-18(23,14-7-9-15(19)10-8-14)21(20-13)17(22)12-24-16-5-3-2-4-6-16/h2-10,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXPQNPZCWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920326.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920332.png)

![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)
![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)

